Sulfiram

Descripción

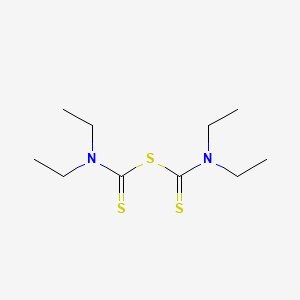

Structure

3D Structure

Propiedades

IUPAC Name |

diethylcarbamothioyl N,N-diethylcarbamodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2S3/c1-5-11(6-2)9(13)15-10(14)12(7-3)8-4/h5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTPKSRZFJSJGML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=S)SC(=S)N(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5058222 | |

| Record name | Sulfiram | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95-05-6 | |

| Record name | Sulfiram | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfiram [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SULFIRAM | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36731 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sulfiram | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfiram | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.171 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFIRAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1XHL4Q8P7Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of Sulfiram in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfiram, commercially known as Dithis compound (B1670777) or Antabuse®, is a drug that has been in clinical use for over six decades for the treatment of alcohol dependence.[1] Its primary mode of action in this context is the irreversible inhibition of aldehyde dehydrogenase (ALDH), leading to an accumulation of acetaldehyde (B116499) and subsequent unpleasant physiological effects upon alcohol consumption.[1] More recently, a growing body of preclinical and clinical research has illuminated a potent anti-cancer activity of this compound, sparking significant interest in its repurposing as an oncologic therapeutic.[1] This guide provides an in-depth technical overview of the core mechanisms through which this compound exerts its cytotoxic effects on cancer cells, with a focus on its molecular targets and modulation of key signaling pathways. The anticancer activity of this compound is notably enhanced in the presence of copper, forming a complex that is now understood to be the primary bioactive agent.[2]

Core Mechanisms of Action

The anti-cancer effects of this compound are multifaceted and involve several interconnected cellular processes. The key to its potent cytotoxicity lies in its interaction with copper, forming a complex that targets multiple vulnerabilities in cancer cells.

Inhibition of the p97-NPL4 Pathway

A pivotal discovery in understanding this compound's anticancer activity was the identification of the p97-NPL4 pathway as a primary molecular target.[3][4] this compound is metabolized into diethyldithiocarbamate (B1195824) (DDC), which chelates copper to form the bis(diethyldithiocarbamate)-copper (CuET) complex.[5] CuET directly binds to NPL4, an adaptor protein for the p97/VCP segregase, causing NPL4 to aggregate and become immobilized.[6][7] This aggregation disables the vital p97-NPL4-UFD1 pathway, which is crucial for the processing of ubiquitinated proteins and maintaining protein homeostasis.[6][7] The disruption of this pathway leads to proteotoxic stress, induction of the unfolded protein response (UPR), and ultimately, cancer cell death.[4]

Proteasome Inhibition

The this compound-copper complex is a potent inhibitor of the ubiquitin-proteasome system (UPS).[8] While related to the disruption of the p97-NPL4 pathway which functions upstream of the proteasome, direct inhibition of the 26S proteasome's chymotrypsin-like activity has also been demonstrated.[9][10] This inhibition leads to the accumulation of polyubiquitinated proteins, which is cytotoxic to cancer cells.[11] Furthermore, the buildup of key regulatory proteins, such as p27 and IκB, disrupts cell cycle progression and pro-survival signaling, contributing to apoptosis.[8]

Induction of Reactive Oxygen Species (ROS)

The formation of the this compound-copper complex involves a redox reaction that generates reactive oxygen species (ROS), including superoxide (B77818) and hydrogen peroxide.[2][12] This leads to a state of oxidative stress within the cancer cell.[2] The increase in intracellular ROS can damage cellular components, including lipids, proteins, and DNA, and activate stress-related signaling pathways, such as the JNK pathway, ultimately triggering apoptosis.[13][14] This mechanism is particularly prominent in melanoma cells.[14]

Modulation of Pro-Survival Signaling Pathways

This compound has been shown to inhibit key pro-survival signaling pathways that are often dysregulated in cancer.

-

NF-κB Pathway: The this compound-copper complex can inhibit the NF-κB pathway by preventing the degradation of its inhibitor, IκBα.[15] This blocks the nuclear translocation of NF-κB and subsequent transcription of anti-apoptotic and pro-proliferative genes.[15] The inhibition of the proteasome contributes to the stabilization of IκBα.[15]

-

Wnt/β-catenin Pathway: In some cancer types, such as gastric cancer, this compound has been shown to downregulate the expression of key components of the Wnt/β-catenin pathway, including Wnt, β-catenin, and NF-κB.[16][17][18] This can lead to a reduction in cancer cell proliferation, migration, and invasion.[17]

Targeting of Cancer Stem Cells (CSCs)

This compound has demonstrated efficacy against cancer stem cells (CSCs), a subpopulation of tumor cells responsible for therapy resistance and recurrence.[19] This is partly attributed to its ability to inhibit ALDH, a marker for CSCs in several cancer types.[19] By targeting this resilient cell population, this compound may offer a strategy to overcome chemoresistance and prevent tumor relapse.[19]

Quantitative Data Summary

The following tables summarize the in vitro cytotoxicity and in vivo anti-tumor efficacy of this compound, primarily in combination with copper, across various cancer cell lines and xenograft models.

Table 1: In Vitro Cytotoxicity of this compound-Copper Complex (IC50 Values)

| Cell Line | Cancer Type | IC50 (DSF-Cu) | Treatment Time (h) | Reference |

| ONS76 | Medulloblastoma | 70-250 nM | 48 | [20] |

| UW228 | Medulloblastoma | 70-250 nM | 48 | [20] |

| D425med | Medulloblastoma | 70-250 nM | 48 | [20] |

| D341 | Medulloblastoma | 70-250 nM | 48 | [20] |

| D283 | Medulloblastoma | 70-250 nM | 48 | [20] |

| OECM-1 | Oral Cancer | ~0.5 µM (with CuCl) | 6 | [21] |

| PANC-1 | Pancreatic Cancer | ~13 µM (DSF alone) | 24 | [22] |

| IHH4 | Thyroid Cancer | 62.88 ± 0.01 nM | Not Specified | [23] |

Table 2: In Vivo Anti-Tumor Efficacy of this compound in Xenograft Models

| Cancer Type | Xenograft Model | Treatment | Tumor Growth Inhibition | Reference |

| Breast Cancer | MDA-MB-231 | DSF (oral administration) | 74% | [24] |

| Glioblastoma | Patient-derived BTICs | DSF-Cu + Temozolomide | Prolonged survival | [25] |

| Head and Neck Squamous Cell Carcinoma | Patient-derived | DSF + Radiation + Carboplatin | Decreased tumor growth | [19] |

| Multiple Myeloma | Xenograft | DSF-Cu | Reduced tumor growth | [19] |

Table 3: Clinical Trial Outcomes for this compound in Cancer Treatment

| Cancer Type | Phase | Treatment | Key Findings | Reference |

| Recurrent Glioblastoma | Randomized Clinical Trial | Dithis compound + Copper + Chemotherapy | No significant improvement in 6-month survival compared to chemotherapy alone. Increased adverse events. | [26][27] |

| Newly Diagnosed Glioblastoma | Phase I/II | Dithis compound + Copper + RT + TMZ | MTD of DSF: 375 mg/day. Promising efficacy in patients with IDH1, BRAF, or NF1 mutations. | [28] |

| Metastatic Breast Cancer | Phase II | Dithis compound + Copper | Ongoing, to evaluate clinical response rate and benefit rate. |

Experimental Protocols

Detailed methodologies for key experiments used to elucidate the mechanism of action of this compound are provided below.

Cell Viability Assay (MTT Assay)

This protocol is adapted from studies investigating the cytotoxicity of this compound on cancer cell lines.[22]

-

Cell Seeding: Seed cancer cells (e.g., PANC-1) in a 24-well plate at a density of 1 x 104 cells per well and incubate for 24 hours to allow for cell attachment.

-

Drug Treatment: Prepare a stock solution of this compound (e.g., 50 mM in DMSO). Treat the cells with varying concentrations of this compound (e.g., 0.5 to 30 µM) for the desired duration (e.g., 24 hours). For this compound-copper studies, co-administer with a copper salt (e.g., CuCl2) at an equimolar or specified ratio.

-

MTT Addition: Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS). Add the MTT solution to each well at a 1:10 dilution and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Aspirate the medium and add 400 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is based on the methodology described in studies assessing this compound-induced apoptosis.[29][30]

-

Cell Treatment: Culture cancer cells and treat with this compound or this compound-copper complex at the desired concentrations and for the specified time.

-

Cell Harvesting: Trypsinize the cells, wash them twice with cold PBS, and resuspend in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC Annexin V and 10 µL of Propidium Iodide (PI).

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour. Apoptotic cells will be Annexin V positive and PI negative (early apoptosis) or Annexin V and PI positive (late apoptosis).

Reactive Oxygen Species (ROS) Detection (DCFDA Assay)

This protocol is a representative method for measuring intracellular ROS levels following this compound treatment.[31][32]

-

Cell Seeding: Plate cancer cells in a 24-well plate at a density of 1 x 106 cells per well.

-

Drug Treatment: Treat cells with this compound or this compound-copper complex for the desired time.

-

DCFDA Loading: One hour before the end of the treatment, add 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA) to the culture medium to a final concentration of 20 µM.

-

Incubation: Incubate the cells for 30-45 minutes at 37°C.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.

Conclusion

This compound, particularly in combination with copper, represents a promising repurposed therapeutic for a range of cancers. Its multifaceted mechanism of action, centered on the inhibition of the p97-NPL4 pathway and the proteasome, induction of ROS, and modulation of critical pro-survival signaling pathways, provides a strong rationale for its continued investigation. While preclinical data are compelling, further clinical trials are necessary to fully define its therapeutic potential and identify patient populations most likely to benefit from this novel anti-cancer strategy. The detailed understanding of its core mechanisms, as outlined in this guide, is essential for the rational design of future clinical studies and the development of effective combination therapies.

References

- 1. Dithis compound's Anticancer Activity: Evidence and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Recent Advances in Repurposing Dithis compound and Dithis compound Derivatives as Copper-Dependent Anticancer Agents [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Dithis compound combats cancer via crippling valosin-containing protein/p97 segregase adaptor NPL4 - Ding - Translational Cancer Research [tcr.amegroups.org]

- 7. Alcohol-abuse drug dithis compound targets cancer via p97 segregase adapter NPL4 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Dithis compound is a slow-binding partial noncompetitive inhibitor of 20S proteasome activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of proteasome activity, nuclear factor-KappaB translocation and cell survival by the antialcoholism drug dithis compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Dithis compound causes selective hypoxic cancer cell toxicity and radio-chemo-sensitization via redox cycling of copper - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dithis compound targeting lymphoid malignant cell lines via ROS-JNK activation as well as Nrf2 and NF-kB pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Dithis compound induces copper-dependent stimulation of reactive oxygen species and activation of the extrinsic apoptotic pathway in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Dithis compound inhibits TGF-β-induced epithelial-mesenchymal transition and stem-like features in breast cancer via ERK/NF-κB/Snail pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The anti-alcohol dependency drug dithis compound inhibits the viability and progression of gastric cancer cells by regulating the Wnt and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The anti-alcohol dependency drug dithis compound inhibits the viability and progression of gastric cancer cells by regulating the Wnt and NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scienceopen.com [scienceopen.com]

- 19. Dithis compound: A novel repurposed drug for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Dithis compound and copper combination therapy targets NPL4, cancer stem cells and extends survival in a medulloblastoma model - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Effects of dithis compound on apoptosis in PANC-1 human pancreatic cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Dithis compound, a clinically used anti-alcoholism drug and copper-binding agent, induces apoptotic cell death in breast cancer cultures and xenografts via inhibition of the proteasome activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. aacrjournals.org [aacrjournals.org]

- 26. Effect of Dithis compound and Copper Plus Chemotherapy vs Chemotherapy Alone on Survival in Patients With Recurrent Glioblastoma: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. ascopubs.org [ascopubs.org]

- 29. aacrjournals.org [aacrjournals.org]

- 30. Anticancer effects of dithis compound: a systematic review of in vitro, animal, and human studies - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Dithis compound modulated ROS–MAPK and NFκB pathways and targeted breast cancer cells with cancer stem cell-like properties - PMC [pmc.ncbi.nlm.nih.gov]

- 32. DCFDA / H2DCFDA - Cellular ROS Assay Kit (ab113851) | Abcam [abcam.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Chemical and Physical Properties of Sulfiram

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its mechanism of action, and relevant experimental methodologies.

Chemical and Physical Properties

This compound, also known as monothis compound, is an organosulfur compound primarily used as an ectoparasiticide for the treatment of scabies.[1][2] It is structurally related to Dithis compound (B1670777) and can convert to it upon exposure to light.[1]

Table 1: Chemical and Physical Data for this compound

| Property | Value | Source(s) |

| IUPAC Name | diethylcarbamothioyl N,N-diethylcarbamodithioate | [3][4] |

| Synonyms | Monothis compound, Tetmosol, Tetraethylthiuram monosulfide | [1][2][3] |

| CAS Number | 95-05-6 | [3][5] |

| Chemical Formula | C10H20N2S3 | [3][5][6] |

| Molecular Weight | 264.46 g/mol | [5] |

| Exact Mass | 264.0789 g/mol | [5] |

| Appearance | Yellow low melting solid / Solid powder | [5][7] |

| Melting Point | 30-32 °C | [8] |

| Boiling Point | 329.1 °C at 760 mmHg | [2] |

| Solubility | Soluble in DMSO | [5] |

| Density | 1.150 g/cm³ at 20 °C | [2] |

| InChI Key | CTPKSRZFJSJGML-UHFFFAOYSA-N | [3][5] |

| Canonical SMILES | CCN(CC)C(=S)SC(=S)N(CC)CC | [3] |

Mechanism of Action

This compound's primary application is as a topical agent against scabies, where it acts by killing the mites responsible for the infection.[9][10]

A crucial aspect of this compound's pharmacology is its relationship with Dithis compound. This compound readily converts to Dithis compound when exposed to light.[1] Like Dithis compound, this compound can produce an unpleasant reaction when consumed with alcohol.[1] This Dithis compound-like effect stems from the inhibition of the enzyme aldehyde dehydrogenase (ALDH).[11][12][13]

The metabolic pathway of alcohol involves its conversion to acetaldehyde (B116499) by alcohol dehydrogenase. Acetaldehyde is then further metabolized to acetic acid by ALDH.[13] By inhibiting ALDH, Dithis compound (and by extension, this compound) causes a buildup of acetaldehyde in the blood when alcohol is consumed.[11][13][14] This accumulation leads to the characteristic "Dithis compound-alcohol reaction," which includes symptoms like flushing, nausea, palpitations, and headache, thereby creating an aversion to alcohol.[11][12][13] The inhibition of ALDH by Dithis compound is irreversible.[12][14][15]

Caption: Logical relationship of this compound to Dithis compound and its effect on alcohol metabolism.

Experimental Protocols

Detailed experimental protocols for this compound are not extensively published. However, standard methodologies in pharmacology and medicinal chemistry would be employed to characterize its properties and mechanism of action.

Aldehyde Dehydrogenase (ALDH) Inhibition Assay

This experiment is crucial to quantify the inhibitory effect of this compound and its metabolites on ALDH activity.

-

Objective: To determine the IC50 value of this compound or its metabolites against ALDH.

-

Materials:

-

Recombinant human ALDH (specifically ALDH2).[16]

-

Substrate: Acetaldehyde.

-

Cofactor: NAD+.[16]

-

Test compound: this compound (or its metabolite, Dithis compound).

-

Buffer solution (e.g., sodium phosphate (B84403) buffer).

-

Spectrophotometer.

-

-

Methodology:

-

A reaction mixture is prepared containing the buffer, NAD+, and the ALDH enzyme.

-

The test compound (this compound) is added at various concentrations to different reaction tubes. A control tube with no inhibitor is also prepared.

-

The mixture is pre-incubated to allow the inhibitor to interact with the enzyme.[16]

-

The reaction is initiated by adding the substrate, acetaldehyde.

-

The rate of NAD+ reduction to NADH is monitored by measuring the increase in absorbance at 340 nm over time using a spectrophotometer.

-

The percentage of inhibition for each concentration of the test compound is calculated relative to the control.

-

The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

In Vivo Efficacy Study for Scabies (Animal Model)

This type of study assesses the effectiveness of a topical this compound formulation in a living organism.

-

Objective: To evaluate the acaricidal (mite-killing) efficacy of a topical this compound formulation.

-

Model: An appropriate animal model for scabies, such as rabbits or pigs infested with Sarcoptes scabiei.

-

Methodology:

-

Animals are infested with scabies mites and the infection is allowed to establish.

-

The animals are divided into a treatment group and a control group (placebo).

-

The treatment group receives a topical application of the this compound formulation on the affected skin areas. The control group receives a placebo formulation without this compound.

-

The application is repeated as per the study design (e.g., daily for a week).

-

The severity of the infestation is monitored throughout the study by observing skin lesions and by taking skin scrapings to count the number of live mites.

-

At the end of the study, the reduction in mite count and the improvement in skin condition in the treatment group are compared to the control group to determine the efficacy of the this compound formulation.

-

Caption: A generalized experimental workflow for the development of this compound.

Pharmacokinetics and Toxicology

-

Absorption and Distribution: When administered orally, the related compound Dithis compound is well-absorbed (80-90%) from the gastrointestinal tract.[12][17] Due to its high lipid solubility, it is widely distributed in the body, including into adipose tissue, and can cross the blood-brain barrier.[12][17]

-

Metabolism: Dithis compound is extensively metabolized. It is rapidly reduced to diethyldithiocarbamate (B1195824) (DDTC), which is then further metabolized.[17][18] One of the active metabolites thought to be responsible for ALDH inhibition is S-methyl-N,N-diethylthiocarbamate sulfoxide (B87167) (MeDTC-SO).[15][16]

-

Toxicology: Adverse effects of this compound can include dizziness, headache, fatigue, and skin rashes.[1] A very rare but serious side effect reported is toxic epidermal necrolysis.[1] Due to its Dithis compound-like effects, consumption of alcohol while using this compound can lead to a severe and unpleasant reaction.[1]

Therapeutic Uses and Clinical Trials

-

Primary Use: The main therapeutic application of this compound is in the treatment of scabies, often formulated as a medicated soap or solution.[1][9][10]

-

Alcohol Aversion: Due to its conversion to Dithis compound, it has been used in the management of alcoholism.[19][20] The usual oral dose for alcohol dependence is 500 mg once daily, with a maintenance dose of 250 mg daily.[20]

-

Clinical Trials: While specific clinical trial data for this compound is limited in the provided results, numerous studies have been conducted on Dithis compound for alcohol dependence, with mixed results often attributed to study design and patient adherence.[17][21] Clinical trials have also explored Dithis compound's potential in treating cocaine dependence.[21][22] A study on an intravenous suspension of Dithis compound showed that 67% of patients remained abstinent from alcohol after one year of follow-up.[23]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. echemi.com [echemi.com]

- 3. This compound | C10H20N2S3 | CID 7215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS 95-05-6 | LGC Standards [lgcstandards.com]

- 5. medkoo.com [medkoo.com]

- 6. scbt.com [scbt.com]

- 7. This compound | 95-05-6 [chemicalbook.com]

- 8. chemwhat.com [chemwhat.com]

- 9. practo.com [practo.com]

- 10. 1mg.com [1mg.com]

- 11. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 12. Dithis compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Dithis compound - Wikipedia [en.wikipedia.org]

- 14. What are ALDH2 inhibitors and how do they work? [synapse.patsnap.com]

- 15. In vivo inhibition of aldehyde dehydrogenase by dithis compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Inhibition of recombinant human mitochondrial aldehyde dehydrogenase by two intermediate metabolites of dithis compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Dithis compound: Mechanisms, Applications, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 18. wjpls.org [wjpls.org]

- 19. This compound 500mg Tablet | Uses, Side Effects, Price | Apollo Pharmacy [apollopharmacy.in]

- 20. This compound - Uses, Side Effects, Substitutes, Composition And More | Lybrate [lybrate.com]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. [Clinical study of dithis compound in intravenous suspension. A new alternative in the treatment of alcoholism] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of Tetraethylthiuram Monosulfide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetraethylthiuram monosulfide, also known as monosulfiram, is a dithiocarbamate (B8719985) derivative with a notable dual pharmacological profile. Primarily recognized for its topical application as a scabicidal agent, it also exhibits systemic effects as an alcohol deterrent, a property largely attributed to its in vivo conversion to its disulfide analogue, dithis compound (B1670777). This technical guide provides an in-depth review of the pharmacological properties of tetraethylthiuram monosulfide, consolidating available quantitative data, detailing relevant experimental methodologies, and visualizing key molecular pathways and experimental workflows. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development.

Introduction

Tetraethylthiuram monosulfide (Monothis compound) is a sulfur-containing organic compound with the chemical formula C10H20N2S3. While structurally similar to the well-known alcohol-aversive drug dithis compound (tetraethylthiuram disulfide), monothis compound's primary clinical application has been in the topical treatment of scabies.[1] However, upon systemic absorption or exposure to certain conditions, monothis compound can be oxidized to dithis compound, thereby exhibiting a similar pharmacological effect on alcohol metabolism.[2][3] This guide will delineate the known pharmacological characteristics of tetraethylthiuram monosulfide, with a clear distinction between its direct actions and those mediated by its conversion to dithis compound.

Pharmacodynamics

The primary pharmacodynamic effects of tetraethylthiuram monosulfide are its ectoparasiticidal action and its indirect inhibition of aldehyde dehydrogenase.

Inhibition of Aldehyde Dehydrogenase (ALDH)

While tetraethylthiuram monosulfide itself is reported to be a weak inhibitor of aldehyde dehydrogenase (ALDH) in vitro, its significant alcohol-aversive effects are primarily due to its conversion to dithis compound, a potent and irreversible inhibitor of ALDH.[3] This inhibition leads to the accumulation of acetaldehyde (B116499), a toxic metabolite of alcohol, resulting in the unpleasant symptoms of the dithis compound-ethanol reaction.

The mechanism of ALDH inhibition by dithis compound involves the covalent modification of a cysteine residue within the enzyme's active site.[4] This leads to the inactivation of the enzyme and the subsequent buildup of acetaldehyde upon alcohol consumption.

Scabicidal Mechanism of Action

As a scabicidal agent, monothis compound acts as a neurotoxin to the Sarcoptes scabiei mite.[5] The proposed mechanism involves the disruption of the mite's nervous system, leading to paralysis and death.[5] This neurotoxicity is selective for the parasite, allowing for its topical application with minimal systemic effects in the host when used as directed.

Pharmacokinetics

Detailed pharmacokinetic data specifically for tetraethylthiuram monosulfide are limited in the publicly available literature. Much of the understanding of its absorption, distribution, metabolism, and excretion (ADME) is inferred from studies on dithis compound and other dithiocarbamates.

Absorption

Following topical application for the treatment of scabies, systemic absorption of monothis compound is generally low, which is desirable to minimize systemic side effects. When ingested orally, dithiocarbamates are typically absorbed from the gastrointestinal tract.

Distribution

Metabolism

The most critical metabolic pathway for the systemic action of monothis compound is its oxidation to dithis compound.[2] This conversion can be induced by light and may also occur in vivo.[3][6] Dithis compound is then rapidly metabolized to diethyldithiocarbamate (B1195824) (DDC), which is further metabolized through two main pathways:

-

Glucuronidation to form DDC-glucuronide.

-

S-methylation to form S-methyl-diethyldithiocarbamate (Me-DDC), which is then oxidized to S-methyl-N,N-diethylthiocarbamate sulfoxide (B87167) (Me-DTC-SO) and sulfone (Me-DTC-SO2), the putative active metabolites that inhibit ALDH.[4]

Excretion

The metabolites of dithis compound are primarily excreted in the urine. A portion of the metabolites, such as carbon disulfide, can also be exhaled.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for tetraethylthiuram monosulfide and its closely related disulfide, dithis compound. It is important to note the scarcity of data for monothis compound itself.

Table 1: In Vitro Potency (IC50) Data for Aldehyde Dehydrogenase (ALDH) Inhibition

| Compound | Enzyme Source | ALDH Isoform | IC50 (µM) | Reference(s) |

| Tetraethylthiuram Monosulfide (this compound) | Not Specified | Not Specified | Weak inhibitor; potency increases with conversion to dithis compound | [3] |

| Tetraethylthiuram Disulfide (Dithis compound) | Recombinant Rat Liver | rmALDH | 36.4 | [7] |

| S-methyl-N,N-diethylthiocarbamoyl sulfoxide (MeDTC-SO) | Recombinant Rat Liver | rmALDH | 4.62 | [7] |

Table 2: Toxicity Data

| Compound | Species | Route of Administration | LD50 | Reference(s) |

| Tetramethylthiuram Monosulfide | Not Specified | Not Specified | Not Specified | [8] |

| Tetraethylthiuram Disulfide | Rat | Oral | 500 mg/kg | [9] |

| Tetraethylthiuram Disulfide | Rabbit | Oral | 1,800 mg/kg | [10] |

Experimental Protocols

Detailed experimental protocols for tetraethylthiuram monosulfide are not widely published. The following are representative protocols adapted from studies on dithis compound and general drug metabolism that would be applicable for investigating the pharmacological profile of monothis compound.

Protocol for Aldehyde Dehydrogenase (ALDH) Inhibition Assay

This protocol describes a general method for determining the inhibitory effect of a compound on ALDH activity.

1. Reagents and Materials:

-

Purified ALDH enzyme (e.g., recombinant human or yeast ALDH)

-

NAD+ (Nicotinamide adenine (B156593) dinucleotide)

-

Acetaldehyde (substrate)

-

Assay Buffer (e.g., 50 mM sodium pyrophosphate, pH 8.8)

-

Tetraethylthiuram monosulfide (test compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate reader capable of measuring absorbance at 340 nm

2. Procedure:

-

Prepare a stock solution of tetraethylthiuram monosulfide in the chosen solvent.

-

In a 96-well plate, add the assay buffer, NAD+ solution, and varying concentrations of the test compound. Include a control group with solvent only.

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate the enzymatic reaction by adding acetaldehyde to each well.

-

Immediately begin monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

-

Calculate the initial reaction rates from the linear portion of the absorbance versus time curve.

-

Determine the percent inhibition for each concentration of the test compound relative to the solvent control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to calculate the IC50 value.

Protocol for In Vitro Metabolic Stability Assay

This protocol outlines a method to assess the metabolic stability of tetraethylthiuram monosulfide in liver microsomes.

1. Reagents and Materials:

-

Liver microsomes (e.g., human, rat)

-

NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

-

Tetraethylthiuram monosulfide (test compound)

-

Acetonitrile or other suitable organic solvent for quenching the reaction

-

LC-MS/MS system for analysis

2. Procedure:

-

Prepare a stock solution of tetraethylthiuram monosulfide in a suitable solvent.

-

In a microcentrifuge tube, pre-warm a mixture of liver microsomes and phosphate buffer at 37°C.

-

Add the test compound to the microsome mixture to initiate the metabolic reaction.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile) to stop the reaction.

-

Include a control incubation without the NADPH regenerating system to assess non-enzymatic degradation.

-

Centrifuge the quenched samples to precipitate proteins.

-

Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

Determine the in vitro half-life (t1/2) from the slope of the linear regression.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Inhibition of alcohol metabolism by tetraethylthiuram monosulfide.

Experimental Workflow Diagram

Caption: Workflow for metabolite analysis of tetraethylthiuram monosulfide.

Conclusion

Tetraethylthiuram monosulfide possesses a distinct pharmacological profile characterized by its direct ectoparasiticidal activity and its indirect alcohol-aversive effects, which are mediated through its conversion to dithis compound. While its primary clinical use is in dermatology, its systemic effects warrant careful consideration, particularly in individuals who may consume alcohol. The available data, though more extensive for its disulfide counterpart, provides a foundational understanding of its mechanism of action. Further research is required to fully elucidate the specific pharmacokinetic and pharmacodynamic parameters of tetraethylthiuram monosulfide to optimize its therapeutic applications and ensure its safety. This guide serves as a consolidated resource to aid in these future research and development endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Mechanisms of Conversion of Monothis compound Into Dithis compound [vaibhavfinechem.com]

- 3. Photolysis of this compound: a mechanism for its dithis compound-like reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. How Do Scabicidal Agents Work? - Uses, Side Effects, Drug Names [rxlist.com]

- 6. researchgate.net [researchgate.net]

- 7. redox.com [redox.com]

- 8. Toxicity studies on tetramethylthiuram monosulfide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tcichemicals.com [tcichemicals.com]

- 10. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

The Multifaceted Biological Activities of Sulfiram and Its Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfiram, commercially known as Antabuse®, has been a cornerstone in the management of alcohol use disorder for decades. Its therapeutic effect stems from the irreversible inhibition of aldehyde dehydrogenase (ALDH), leading to the accumulation of the toxic metabolite acetaldehyde (B116499) upon alcohol consumption, thereby creating a strong aversion. However, recent scientific inquiry has unveiled a broader spectrum of biological activities for this compound and its metabolites, extending beyond alcohol deterrence to promising applications in oncology. This technical guide provides an in-depth exploration of the core biological activities of this compound and its key metabolites, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Metabolism of this compound

Upon oral administration, this compound is rapidly metabolized, and it is primarily its metabolites that exert biological effects. The metabolic cascade is initiated in the gastrointestinal tract and continues in the bloodstream and liver.

The primary and most well-studied metabolite is diethyldithiocarbamate (B1195824) (DDC). DDC is a potent chelator of metal ions, particularly copper. In the presence of copper, DDC forms a stable complex, bis(diethyldithiocarbamate)-copper (Cu(DDC)₂), also known as copper(II) diethyldithiocarbamate (CuET). This complex is highly lipophilic, facilitating its entry into cells, and is considered the primary bioactive agent responsible for many of this compound's anticancer effects.[1][2]

Further metabolism of DDC involves methylation to S-methyl-N,N-diethyldithiocarbamate (MeDDC), which is then oxidized to S-methyl-N,N-diethylthiocarbamate sulfoxide (B87167) (MeDTC-SO) and S-methyl-N,N-diethylthiocarbamate sulfone (MeDTC-sulfone). These metabolites are also potent inhibitors of ALDH.[1][3]

Inhibition of Aldehyde Dehydrogenase (ALDH)

The hallmark biological activity of this compound and its metabolites is the potent and irreversible inhibition of ALDH enzymes, particularly the mitochondrial isoform ALDH2, which is crucial for acetaldehyde metabolism.[4] This inhibition is the basis for its use in alcohol aversion therapy.

The mechanism of inhibition involves the covalent modification of a cysteine residue within the active site of the ALDH enzyme.[5] While this compound itself can inhibit ALDH, its metabolites, particularly MeDTC-SO and MeDTC-sulfone, are considered to be the more potent inhibitors in vivo.[3][6]

Quantitative Data: ALDH Inhibition

| Compound | ALDH Isoform | IC₅₀ (µM) | Reference(s) |

| This compound | ALDH1 | 0.15 ± 0.02 | [4] |

| ALDH2 | 1.45 ± 0.40 | [4] | |

| Yeast ALDH | 2.65 | [7] | |

| ALDH1A1 | 0.15 | [8] | |

| MeDTC-SO | ALDH1 | 0.27 ± 0.04 | [4] |

| ALDH2 | 1.16 ± 0.56 | [4][6] | |

| MeDTC-sulfone | ALDH1 | 0.12 ± 0.02 | [4] |

| ALDH2 | 0.40 ± 0.10 | [4] | |

| MeDDC-sulfoxide | ALDH2 | 2.2 ± 0.5 | [6] |

| MeDDC-sulfine | ALDH2 | 62 ± 14 | [6] |

Experimental Protocol: ALDH Inhibition Assay

This protocol outlines a general method for determining the IC₅₀ of this compound or its metabolites against ALDH.

Materials:

-

Purified ALDH enzyme (e.g., human recombinant ALDH1A1 or ALDH2)

-

Assay Buffer (e.g., 50 mM sodium pyrophosphate, pH 8.0)

-

NAD⁺ solution

-

Acetaldehyde solution (substrate)

-

Inhibitor stock solution (this compound or metabolite dissolved in a suitable solvent like DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare serial dilutions of the inhibitor in the assay buffer.

-

In a 96-well plate, add the ALDH enzyme solution to each well.

-

Add the inhibitor dilutions to the respective wells. Include a control well with solvent only.

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 25°C).[6]

-

Initiate the enzymatic reaction by adding NAD⁺ and acetaldehyde to each well.

-

Immediately measure the increase in absorbance at 340 nm over time, which corresponds to the production of NADH.

-

Calculate the initial reaction velocity for each inhibitor concentration.

-

Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.[7]

Anticancer Activities

The anticancer potential of this compound, particularly in combination with copper, is a rapidly evolving area of research. The primary cytotoxic agent is the Cu(DDC)₂ complex, which exhibits potent activity against a wide range of cancer cell lines.

Quantitative Data: Cytotoxicity of Cu(DDC)₂

| Cell Line | Cancer Type | IC₅₀ (nM) | Reference(s) |

| MC-38 | Murine Colon Cancer | 45.4 | [2] |

| CT-26 | Murine Colon Cancer | 68.2 | [2] |

| HCT116 (parental) | Human Colon Cancer | 54.8 | [2] |

| HCT116 (WT) | Human Colon Cancer | 54.0 | [2] |

| HCT116 (KRASG13D) | Human Colon Cancer | 48.3 | [2] |

| MDA-MB-231 | Triple-Negative Breast Cancer | <200 | [4] |

| MDA-MB-231PAC10 | Paclitaxel-Resistant TNBC | <200 | [4][9] |

| U2OS | Osteosarcoma | 13,300 (24h), 2,370 (48h) | [10] |

| AGS | Gastric Carcinoma | <680 | [11] |

| Kyse-30 | Esophageal Squamous Cell Carcinoma | <780 | [11] |

| HepG2 | Hepatocellular Carcinoma | <940 | [11] |

The anticancer mechanisms of the Cu(DDC)₂ complex are multifaceted and involve the induction of reactive oxygen species (ROS), inhibition of the proteasome, and modulation of key signaling pathways such as NF-κB and JNK.

Induction of Reactive Oxygen Species (ROS)

The Cu(DDC)₂ complex is a potent inducer of intracellular ROS. The accumulation of ROS leads to oxidative stress, causing damage to cellular components such as DNA, proteins, and lipids, ultimately triggering apoptotic cell death.

This protocol describes a common method for quantifying intracellular ROS levels.

Materials:

-

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (e.g., 10 mM in DMSO)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

96-well black, clear-bottom plate

-

Fluorescence microplate reader or flow cytometer

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with this compound/copper or Cu(DDC)₂ for the desired time. Include untreated and vehicle-treated controls.

-

Remove the treatment medium and wash the cells with PBS.

-

Load the cells with a working solution of DCFH-DA (e.g., 10-25 µM in serum-free medium) and incubate for 30-60 minutes at 37°C in the dark.

-

Wash the cells with PBS to remove excess probe.

-

Add PBS to each well and measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a microplate reader. Alternatively, cells can be detached and analyzed by flow cytometry.

-

Normalize the fluorescence intensity to the cell number or protein concentration.

Inhibition of the Proteasome

The ubiquitin-proteasome system is essential for protein degradation and maintaining cellular homeostasis. The Cu(DDC)₂ complex has been shown to inhibit the activity of the 26S proteasome, leading to the accumulation of ubiquitinated proteins and the induction of apoptosis.[5]

This protocol outlines a method to measure the chymotrypsin-like activity of the proteasome.

Materials:

-

Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)

-

Cell lysis buffer

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂)

-

96-well black plate

-

Fluorescence microplate reader

Procedure:

-

Treat cells with this compound/copper or Cu(DDC)₂.

-

Lyse the cells and collect the supernatant containing the proteasomes.

-

In a 96-well black plate, add the cell lysate to each well.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Measure the increase in fluorescence over time at an excitation wavelength of ~360-380 nm and an emission wavelength of ~460 nm.

-

The rate of fluorescence increase is proportional to the proteasome activity.

Modulation of NF-κB and JNK Signaling Pathways

The anticancer activity of the Cu(DDC)₂ complex is also mediated through the modulation of critical signaling pathways. It has been shown to inhibit the pro-survival NF-κB pathway and activate the pro-apoptotic JNK pathway.

NF-κB Inhibition: The Cu(DDC)₂ complex can inhibit the degradation of IκBα, the inhibitory protein of NF-κB. This prevents the nuclear translocation of the p65 subunit of NF-κB, thereby blocking its transcriptional activity and promoting apoptosis.

JNK Activation: The induction of ROS by the Cu(DDC)₂ complex can lead to the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, a key regulator of apoptosis.

This protocol describes a method to visualize the nuclear translocation of the NF-κB p65 subunit.

Materials:

-

Cells cultured on coverslips

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 1% BSA in PBS)

-

Primary antibody against NF-κB p65

-

Fluorescently labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Fluorescence microscope

Procedure:

-

Treat cells with this compound/copper or Cu(DDC)₂. Include a positive control (e.g., TNF-α) and a negative control.

-

Fix the cells with the fixation solution.

-

Permeabilize the cells with the permeabilization buffer.

-

Block non-specific antibody binding with the blocking solution.

-

Incubate the cells with the primary antibody against NF-κB p65.[3]

-

Wash the cells with PBS.

-

Incubate the cells with the fluorescently labeled secondary antibody.[3]

-

Wash the cells and counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides and visualize the localization of p65 using a fluorescence microscope. In unstimulated cells, p65 will be predominantly in the cytoplasm, while in stimulated cells (or in the absence of inhibition), it will translocate to the nucleus.

Conclusion

This compound and its metabolites, particularly the copper-complexed form of diethyldithiocarbamate, exhibit a remarkable range of biological activities with significant therapeutic potential. While its role in alcohol aversion therapy is well-established through the potent inhibition of ALDH, its emerging anticancer properties are of great interest to the scientific community. The multifaceted mechanisms of action, including the induction of oxidative stress, proteasome inhibition, and modulation of key signaling pathways, offer multiple avenues for therapeutic intervention. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to further explore and harness the therapeutic potential of this versatile compound. Further investigation into the clinical efficacy and safety of this compound and its derivatives in the context of cancer treatment is warranted.

References

- 1. researchgate.net [researchgate.net]

- 2. Diethyldithiocarbamate-copper complex ignites the tumor microenvironment through NKG2D-NKG2DL axis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Immunocytochemistry/Immunofluorescence Protocol for NFkB p65 Antibody (NBP1-96139): Novus Biologicals [novusbio.com]

- 4. Inhibition of recombinant human mitochondrial and cytosolic aldehyde dehydrogenases by two candidates for the active metabolites of dithis compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ni(II), Cu(II), and Zn(II) Diethyldithiocarbamate Complexes Show Various Activities Against the Proteasome in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of recombinant human mitochondrial aldehyde dehydrogenase by two intermediate metabolites of dithis compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Cyclodextrin Diethyldithiocarbamate Copper II Inclusion Complexes: A Promising Chemotherapeutic Delivery System against Chemoresistant Triple Negative Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 11. fivephoton.com [fivephoton.com]

Understanding Sulfiram's role as an aldehyde dehydrogenase (ALDH) inhibitor

An In-depth Technical Guide on Sulfiram's Role as an Aldehyde Dehydrogenase (ALDH) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dithis compound (B1670777) (tetraethylthiuram disulfide), often referred to as this compound, is a well-established irreversible inhibitor of aldehyde dehydrogenase (ALDH). Initially approved by the FDA for the treatment of chronic alcoholism, its mechanism of action revolves around blocking the metabolic pathway of ethanol, leading to the accumulation of the toxic intermediate acetaldehyde (B116499).[1][2][3][4] This accumulation induces a highly unpleasant physiological reaction, deterring alcohol consumption.[1][2][4] Beyond its application in addiction medicine, there is a growing body of research exploring the repurposing of Dithis compound and its derivatives for various therapeutic areas, including cancer, due to the critical roles of ALDH isozymes in cellular processes like differentiation, detoxification, and drug resistance.[3][5][6] This guide provides a comprehensive technical overview of Dithis compound's mechanism of action, quantitative inhibitory data, relevant experimental protocols, and its impact on key signaling pathways.

Mechanism of Action: From Prodrug to Irreversible Inhibition

Dithis compound itself is a prodrug that requires metabolic activation to exert its inhibitory effects on ALDH.[7] Following oral administration, Dithis compound is rapidly reduced to two molecules of diethyldithiocarbamate (B1195824) (DDC).[7][8] DDC is then further metabolized into several active compounds, with S-methyl-N,N-diethylthiocarbamate sulfoxide (B87167) (MeDTC-SO) being identified as a particularly potent inhibitor of ALDH.[7][9]

The primary mechanism of ALDH inhibition is the irreversible covalent modification of a critical cysteine residue within the enzyme's active site.[1][7][9] Specifically, for ALDH2, this is the Cys302 residue.[1] The active metabolites of Dithis compound, such as MeDTC-SO, act as electrophilic agents that carbamoylate the thiol group of the cysteine residue.[9][10] This covalent adduct formation physically blocks the active site, rendering the enzyme non-functional.[2][7][11] Consequently, the enzyme cannot bind its aldehyde substrates, leading to their accumulation. While Dithis compound itself can inhibit ALDH in vitro, studies suggest its mechanism may involve inducing an intramolecular disulfide bond between active site cysteines, a process that can be reversed by reducing agents like dithiothreitol (B142953) (DTT).[11][12] However, the in vivo inhibition by its metabolites is considered irreversible.[2][10][13]

Quantitative Data: In Vitro Inhibition of ALDH Isozymes

Dithis compound and its derivatives exhibit varying inhibitory potencies against different ALDH isozymes. This selectivity is a critical factor in drug development, especially when targeting specific ALDHs implicated in diseases like cancer (e.g., ALDH1A1) while minimizing side effects associated with the inhibition of others (e.g., ALDH2).[1][3][14]

| Compound/Metabolite | ALDH Isozyme | IC50 Value (µM) | Species/Source | Notes | Reference(s) |

| Dithis compound (DSF) | ALDH1A1 | 0.15 | Human (recombinant) | Potent inhibitor of ALDH1A1. | [1] |

| ALDH2 | 3.4 | Human (recombinant) | ~22-fold less potent against ALDH2 than ALDH1A1. | [1] | |

| rmALDH (monomer) | 36.4 | Rat (recombinant mitochondrial) | Inhibition via intramolecular disulfide bond formation. | [9] | |

| Yeast ALDH | 2.65 | Baker's Yeast | Determined using acetaldehyde as substrate. | [15] | |

| MeDTC-SO | rmALDH (monomer) | 4.62 | Rat (recombinant mitochondrial) | Potent metabolite, inhibits via carbamoylation. | [9] |

| ALDH2 | 1.4 ± 0.3 | Human (recombinant) | 15-minute preincubation. | [16] | |

| MeDDC Sulfoxide | ALDH2 | 2.2 ± 0.5 | Human (recombinant) | 30-minute preincubation. | [16] |

| MeDDC Sulfine | ALDH2 | 62 ± 14 | Human (recombinant) | Relatively weak inhibitor. | [16] |

| DSF Analogue (2) | ALDH1A1 | 0.17 | Human (recombinant) | p-fluorobenzyl derivative, retains ALDH1A1 activity. | [1] |

| ALDH2 | No Inhibition | Human (recombinant) | Shows high selectivity for ALDH1A1 over ALDH2. | [1] |

Table 1: Summary of IC50 values for Dithis compound and its metabolites/analogues against various ALDH isozymes.

Experimental Protocols: In Vitro ALDH Inhibition Assay

The assessment of ALDH inhibition is crucial for screening and characterizing potential inhibitors like Dithis compound. A common method is a spectrophotometric assay that monitors the production of NADH.[17]

Principle

ALDH enzymes catalyze the oxidation of an aldehyde substrate, coupled with the reduction of the cofactor NAD+ to NADH. The formation of NADH can be continuously monitored by measuring the increase in absorbance at 340 nm.[17] The inhibitory effect of a compound is determined by measuring the reduction in the rate of NADH production in the presence of the inhibitor compared to a control.

Materials and Reagents

-

Purified recombinant ALDH enzyme (e.g., ALDH1A1, ALDH2)

-

Assay Buffer (e.g., 50 mM sodium pyrophosphate, pH 8.0)

-

NAD+ Stock Solution (e.g., 50 mM in assay buffer)

-

Aldehyde Substrate Stock Solution (e.g., Propionaldehyde or Acetaldehyde in assay buffer)

-

Test Inhibitor (Dithis compound) Stock Solution (dissolved in DMSO)

-

96-well UV-transparent microplate

-

Spectrophotometer (plate reader) capable of kinetic reads at 340 nm

Detailed Methodology

-

Preparation of Reagents:

-

Prepare ALDH Enzyme Working Solution by diluting the stock enzyme to a final concentration of 50-200 nM in cold Assay Buffer. The optimal concentration should be determined empirically. Keep on ice.

-

Prepare serial dilutions of the Dithis compound stock solution in DMSO.

-

-

Assay Setup (96-well plate):

-

To each well, add the following components in order:

-

80 µL of Assay Buffer.

-

5 µL of NAD+ Stock Solution (for a final concentration of ~2.5 mM).

-

5 µL of the Dithis compound dilution or DMSO for control wells (vehicle control).

-

5 µL of ALDH Enzyme Working Solution.

-

-

Mix gently by pipetting.

-

-

Pre-incubation:

-

Incubate the plate at room temperature (or 37°C) for 15 minutes. This allows the inhibitor to interact with the enzyme before the reaction starts.[17]

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding 5 µL of the Aldehyde Substrate Stock Solution to each well. The final substrate concentration should be near its Km value, if known, to ensure sensitivity.

-

Immediately place the plate in the spectrophotometer.

-

Measure the absorbance at 340 nm in kinetic mode, taking readings every 30-60 seconds for 5-10 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction rate (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔOD/min).

-

Calculate the percent inhibition for each Dithis compound concentration using the formula: % Inhibition = [1 - (Rate_inhibitor / Rate_control)] * 100

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Signaling Pathways and Biological Consequences

ALDH enzymes are not merely detoxification agents; they are integral components of critical cellular signaling pathways. The ALDH1A subfamily, for instance, is responsible for the final step in the synthesis of retinoic acid (RA) from retinol (B82714) (Vitamin A).[18][19]

Retinoic Acid (RA) Signaling

Retinoic acid is a potent signaling molecule that regulates gene expression involved in cell proliferation, differentiation, and apoptosis.[19][20] By inhibiting ALDH1A isozymes, Dithis compound effectively blocks RA production. This has profound biological consequences, particularly in the context of stem cells and cancer biology. For example, ALDH activity is often used as a marker for cancer stem cells (CSCs), and its inhibition can sensitize these cells to chemotherapy and reduce tumor-initiating capacity.[5][6][19]

Other Consequences

-

Oxidative Stress: ALDHs detoxify reactive aldehydes generated from lipid peroxidation. Inhibition can lead to an accumulation of these toxic species, increasing cellular oxidative stress.[20]

-

Dopamine (B1211576) Metabolism: ALDH enzymes are involved in dopamine metabolism in the brain. Their inhibition can lead to the buildup of potentially neurotoxic metabolites.[18]

-

Cancer Therapy: The inhibition of ALDH in cancer cells, particularly cancer stem cells, is a key mechanism behind the repurposing of Dithis compound as an anti-cancer agent.[5][6] This effect can be independent of its role in RA signaling and may involve other pathways like NF-κB and proteasome inhibition.[5][6]

Conclusion

This compound (Dithis compound) is a potent, irreversible inhibitor of aldehyde dehydrogenase, acting through its active metabolites to covalently modify the enzyme's active site. While its primary clinical use has been in alcohol aversion therapy through the inhibition of ALDH2, its broader effects on the ALDH superfamily have significant implications for cellular signaling, particularly the retinoic acid pathway. The quantitative differences in inhibitory activity against various ALDH isozymes offer opportunities for developing more selective derivatives for targeted therapies, most notably in oncology. The experimental protocols and mechanistic diagrams provided in this guide serve as a foundational resource for researchers and drug developers working to understand and exploit the complex pharmacology of this multifaceted compound.

References

- 1. mdpi.com [mdpi.com]

- 2. What are ALDH2 inhibitors and how do they work? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. Dithis compound: A novel repurposed drug for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dithis compound: a novel repurposed drug for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A review of the pharmacokinetics and pharmacodynamics of dithis compound and its metabolites | Semantic Scholar [semanticscholar.org]

- 8. ClinPGx [clinpgx.org]

- 9. Overview--in vitro inhibition of aldehyde dehydrogenase by dithis compound and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vivo inhibition of aldehyde dehydrogenase by dithis compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of aldehyde dehydrogenase by dithis compound and its metabolite methyl diethylthiocarbamoyl-sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Role of dithis compound in the in vitro inhibition of rat liver mitochondrial aldehyde dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Dithis compound and erythrocyte aldehyde dehydrogenase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Novel Dithis compound Derivatives as ALDH1a1-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. bioassaysys.com [bioassaysys.com]

- 16. Inhibition of recombinant human mitochondrial aldehyde dehydrogenase by two intermediate metabolites of dithis compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Aldehyde Dehydrogenases: Not Just Markers, but Functional Regulators of Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Multiple roles of ALDH1 in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Anticancer Mechanisms of Sulfiram: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfiram, a drug historically used for the management of alcohol dependence, has garnered significant attention for its potential as an anticancer agent. A growing body of in vitro research demonstrates its ability to induce cytotoxicity and inhibit proliferation in a wide range of cancer cell lines. This technical guide provides an in-depth overview of the initial in vitro studies on this compound's anti-cancer effects, focusing on quantitative data, detailed experimental protocols, and the core signaling pathways involved. The critical role of copper in potentiating this compound's anticancer activity is a recurrent theme throughout these studies.

Data Presentation: Cytotoxicity of this compound in Cancer Cell Lines

The cytotoxic effects of this compound, often in combination with copper, have been quantified across numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The following table summarizes the IC50 values of this compound, highlighting its efficacy in various cancer types.

| Cancer Type | Cell Line | IC50 (this compound) | Incubation Time (h) | Copper Supplementation | Reference |

| Breast Cancer | MDA-MB-231 | ~300 nM | 72 | Not specified | [1] |

| Breast Cancer | T47D | 110-476 nM | 72 | 1 µM CuCl2 | [2] |

| Breast Cancer | MCF-7 | 0.3 µM | 72 | Not specified | [3] |

| Breast Cancer | BT474 | 0.3 µM | 72 | Not specified | [3] |

| Leukemia | Various | 45-81 nM | Not specified | Not specified | [4] |

| Head and Neck Cancer | UM-SCC9 | 13.96 µM | 72 | Not specified | [5] |

| Head and Neck Cancer | UM-SCC47 | 13.43 µM | 72 | Not specified | [5] |

| Head and Neck Cancer | UM-SCC11B | 11.24 µM | 72 | Not specified | [5] |

| Head and Neck Cancer | UT-SCC33 | 15.06 µM | 72 | Not specified | [5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the protocols for key in vitro experiments used to assess the anti-cancer effects of this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound, with and without copper supplementation (e.g., 1 µM CuCl2), for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with this compound at the desired concentrations and time points.

-

Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and assess the impact of this compound on signaling pathways.

Protocol:

-

Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., NF-κB, p-JNK, Bax, Bcl-2) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

The anti-cancer effects of this compound are mediated through the modulation of several key signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways and a typical experimental workflow.

Caption: General workflow for in vitro testing of this compound's anti-cancer effects.

Caption: this compound inhibits the NF-κB pathway via ROS production, promoting apoptosis.

Caption: this compound activates the JNK/MAPK pathway, leading to apoptosis.

Caption: this compound promotes apoptosis through multiple mechanisms.

References

- 1. High-throughput screen identifies dithis compound as a potential therapeutic for triple-negative breast cancer cells: Interaction with IQ motif-containing factors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dithis compound modulated ROS–MAPK and NFκB pathways and targeted breast cancer cells with cancer stem cell-like properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dithis compound-induced cytotoxicity and endo-lysosomal sequestration of zinc in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FDA-approved dithis compound as a novel treatment for aggressive leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dithis compound Acts as a Potent Radio-Chemo Sensitizer in Head and Neck Squamous Cell Carcinoma Cell Lines and Transplanted Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

Repurposing Sulfiram: A Technical Guide to its Preclinical and Clinical Potential in Oncology and Infectious Diseases

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sulfiram, a drug historically used for the management of alcohol dependence, is gaining significant attention for its potential in treating a spectrum of diseases, including various cancers and infectious diseases like HIV and COVID-19. This technical guide provides an in-depth overview of the core scientific evidence supporting the repurposing of this compound. It details the drug's multifaceted mechanisms of action, summarizes quantitative data from key preclinical and clinical studies, provides methodologies for critical experiments, and visualizes the intricate signaling pathways involved. The evidence presented herein underscores the promise of this compound as a repurposed therapeutic agent and aims to equip researchers and drug development professionals with the foundational knowledge to explore its full potential.

Introduction

Drug repurposing, the investigation of existing drugs for new therapeutic purposes, offers a cost-effective and accelerated alternative to traditional drug development. This compound (commercially known as Antabuse®), with its well-established safety profile and long history of clinical use, has emerged as a compelling candidate for repurposing. Its therapeutic potential extends beyond its original indication, with a growing body of research demonstrating its efficacy against cancer cells, its ability to reactivate latent HIV, and its potential antiviral effects against SARS-CoV-2. This guide delves into the scientific underpinnings of this compound's diverse biological activities.

Mechanisms of Action

This compound's therapeutic effects are attributed to a variety of molecular mechanisms, often potentiated by the presence of copper ions. Its primary metabolite, diethyldithiocarbamate (B1195824) (DDC), forms a complex with copper (CuET), which is believed to be the major active component responsible for many of its anticancer effects.

Aldehyde Dehydrogenase (ALDH) Inhibition

This compound is a potent and irreversible inhibitor of aldehyde dehydrogenase (ALDH), an enzyme involved in the detoxification of aldehydes.[1] Several ALDH isozymes are overexpressed in cancer stem cells (CSCs) and are associated with resistance to chemotherapy and radiation.[2] By inhibiting ALDH, this compound can preferentially target this aggressive cell population, hindering tumor growth and recurrence.[3]

Proteasome Inhibition

The ubiquitin-proteasome system is crucial for protein degradation and maintaining cellular homeostasis. Cancer cells, with their high rates of proliferation and protein synthesis, are particularly dependent on this system. This compound, especially in the presence of copper, has been shown to inhibit the 26S proteasome, leading to the accumulation of misfolded proteins and the induction of apoptosis in cancer cells.[2][4]

Modulation of Key Signaling Pathways

This compound has been demonstrated to modulate several signaling pathways critical for cancer cell survival, proliferation, and metastasis.

-

NF-κB Pathway: The NF-κB signaling pathway is a key regulator of inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many cancers. This compound, through its inhibition of the proteasome, prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and inhibiting its pro-survival signaling.[5]

-

STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is another key transcription factor that is often constitutively active in cancer cells, promoting proliferation, survival, and angiogenesis. This compound has been shown to suppress STAT3 signaling, contributing to its anticancer effects.

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. This compound has been observed to activate stress-related MAPK pathways, such as JNK and p38, which can lead to apoptosis in cancer cells.[5]

Induction of Oxidative Stress

The this compound-copper complex can catalyze the production of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death in cancer cells.[5] Cancer cells often have a higher basal level of ROS, making them more susceptible to further ROS induction.

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize the quantitative data on the efficacy of this compound from various preclinical and clinical studies.

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines

| Cancer Type | Cell Line | IC50 (µM) | Additional Notes | Reference(s) |

| Glioblastoma | Patient-Derived GSCs | 0.031 | Average across multiple patient samples. | [6] |

| Triple-Negative Breast Cancer | Multiple TNBC lines | ~0.3 | Average across 13 cell lines. | [7] |

| Neuroblastoma | SK-N-DZ | 0.806 | MYCN-amplified cell line. | [8] |

| Neuroblastoma | N91 | 0.234 | MYCN-amplified cell line. | [8] |

| Neuroblastoma | SK-N-SH | 0.378 | Non-MYCN amplified cell line. | [8] |

| Breast Cancer | MCF-7 | 0.3 | Estrogen receptor-positive. | [9] |

| Breast Cancer | BT474 | 0.3 | Estrogen receptor-positive, HER2-positive. | [9] |

Table 2: In Vivo Efficacy of this compound in Animal Models of Cancer